molecular formula C10H12BrN B1532558 (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine CAS No. 676135-95-8

(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

Cat. No. B1532558
M. Wt: 226.11 g/mol
InChI Key: PHUSWQSCHYYQQF-JTQLQIEISA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

Environmental Pollutants and Toxicology

  • Polychlorinated Naphthalenes : Research indicates that polychlorinated naphthalenes (PCNs), which include chlorinated derivatives of naphthalenes, exhibit toxicity similar to dioxins through AhR-mediated mechanisms. These pollutants, found in environmental and biological samples, raise concerns about human exposure through the diet, particularly from aquatic species, necessitating further investigation into their dietary intake and potential human health effects (Domingo, 2004).
  • Bromoform Emissions : A study on the air-sea flux of bromoform, an organic bromine compound important as a source of reactive halogens, highlights the significant contribution of oceanic emissions to atmospheric levels. This research emphasizes the need for a deeper understanding of bromoform's role in atmospheric chemistry, including its sources, distributions, and environmental implications (Quack & Wallace, 2003).

Corrosion Inhibition

  • Heterocyclic Compounds as Corrosion Inhibitors : Naphthalene derivatives, including phthalocyanine and naphthalocyanine, are explored for their potential as corrosion inhibitors. These compounds form strong chelating complexes with metal atoms, acting as effective anticorrosive materials for various metal/electrolyte systems. The review underlines the significance of these nitrogenous heterocyclic compounds in protecting metals from corrosion (Verma et al., 2021).

Biodegradation and Environmental Remediation

  • Polycyclic Aromatic Hydrocarbons (PAHs) Biodegradation : Microbial degradation represents a crucial mechanism for the ecological recovery of PAH-contaminated sites. Naphthalene, as a simple PAH, is a focus of studies exploring microbial catabolism pathways. Understanding the genetic regulation and biochemical processes involved in naphthalene degradation can inform bioremediation strategies to address pollution from PAHs (Peng et al., 2008).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. Information on safety and hazards is typically provided in Safety Data Sheets (SDSs) .

Future Directions

This involves speculating on potential future research directions based on the current understanding of the compound. It could include potential applications, modifications to improve its properties, or new methods of synthesis .

properties

IUPAC Name

(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUSWQSCHYYQQF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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